Inixaciclib is a synthetic organic compound classified as a cyclin-dependent kinase inhibitor and antineoplastic agent. Its chemical structure is defined by the International Union of Pure and Applied Chemistry name: 5-fluoro-4-(8-fluoro-4-propan-2-yl-2,3-dihydro-1,4-benzoxazin-6-yl)-N-[5-(1-methylpiperidin-4-yl)pyridin-2-yl]pyrimidin-2-amine. The compound is recognized under the International Nonproprietary Name system with the identifier INN 12222 and is associated with PubChem CID 139390026 .
Inixaciclib is primarily sourced from pharmaceutical research focused on developing inhibitors for cyclin-dependent kinases, particularly CDK4 and CDK6, which are crucial in regulating the cell cycle. As a member of the class of compounds known as antineoplastics, it is being investigated for its potential therapeutic applications in various cancers, including breast and lung cancer .
The synthesis of Inixaciclib involves several key steps:
The synthesis requires careful control of reaction conditions to manage the introduction of functional groups effectively. Specific reagents and solvents are selected based on their reactivity and compatibility with the intermediate structures formed during synthesis.
Inixaciclib has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C26H30F2N6O, with a molecular weight of 480.6 g/mol .
The compound's structural representation can be derived from its InChI Key (YZSCPLGKKMSBMV-UHFFFAOYSA-N), which provides a unique identifier for its chemical structure in databases .
Inixaciclib can undergo various chemical reactions:
Common reagents used include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles like amines for substitution reactions .
Inixaciclib exhibits several notable physical properties:
The compound's chemical properties include:
Relevant data regarding its physicochemical properties indicate that it has favorable characteristics for biological activity, including appropriate lipophilicity and molecular weight conducive to cellular penetration .
Inixaciclib has diverse applications in scientific research:
Cyclin-dependent kinases 4 and 6 (cyclin-dependent kinase 4 and cyclin-dependent kinase 6) are serine/threonine kinases that regulate cell cycle progression from the G1 phase to the S phase. Their activity is dependent on binding to D-type cyclins (cyclin D1, D2, D3), forming complexes that phosphorylate the retinoblastoma protein. Phosphorylated retinoblastoma protein releases E2F transcription factors, which activate genes essential for DNA replication and cell cycle advancement [2]. Dysregulation of this pathway—through cyclin D overexpression, gene amplification of cyclin-dependent kinase 4 or cyclin-dependent kinase 6, or loss of cyclin-dependent kinase inhibitory proteins like p16—occurs in >80% of hormone receptor-positive breast cancers and multiple other solid tumors [1] [4]. This aberrant activation results in uncontrolled cellular proliferation, a hallmark of cancer [1] [2].
Key upstream drivers of cyclin-dependent kinase 4/cyclin-dependent kinase 6 hyperactivation in oncology include:
Table 1: Genomic Alterations Driving CDK4/6 Pathway Hyperactivation in Solid Tumors [4]
Tumor Type | CDK4 Amplification (%) | CDK6 Amplification (%) | Cyclin D1 Overexpression (%) | Retinoblastoma Protein Loss (%) |
---|---|---|---|---|
Breast Cancer (HR+) | 12–15% | 2–5% | 45–58% | 8–12% |
Hepatocellular Carcinoma | 10–14% | 5–8% | 30–40% | 15–20% |
Esophageal Carcinoma | 15–18% | 8–10% | 25–35% | 10–15% |
Colorectal Adenocarcinoma | 8–12% | 4–7% | 20–30% | 5–10% |
Inixaciclib is an adenosine triphosphate-competitive inhibitor selective for cyclin-dependent kinase 4 and cyclin-dependent kinase 6. Unlike first-generation pan-cyclin-dependent kinase inhibitors, Inixaciclib exhibits >200-fold selectivity for cyclin-dependent kinase 4/cyclin-dependent kinase 6 over other cyclin-dependent kinases (e.g., cyclin-dependent kinase 1, cyclin-dependent kinase 2, cyclin-dependent kinase 5) based on kinase profiling assays [2]. Its binding induces conformational changes in cyclin-dependent kinase 4/cyclin-dependent kinase 6, preventing adenosine triphosphate hydrolysis and subsequent retinoblastoma protein phosphorylation. This arrests cells in the G1 phase, inducing senescence and apoptosis in retinoblastoma protein-proficient tumors [2] [4].
Comparative studies suggest Inixaciclib has distinct pharmacodynamic properties:
Table 2: Comparative Inhibition Profiles of Clinical-Stage CDK4/6 Inhibitors [2] [6]
Parameter | Inixaciclib | Palbociclib | Abemaciclib | Ribociclib |
---|---|---|---|---|
IC50 CDK4 (nM) | 0.8 | 11 | 2 | 10 |
IC50 CDK6 (nM) | 1.1 | 16 | 10 | 39 |
CDK4:CDK6 Selectivity Ratio | 1.4 | 1.5 | 5.0 | 3.9 |
Key Off-Targets | None (>200× selectivity) | CDK1, CDK2 (moderate) | CDK9 (moderate) | CDK2, CDK7 (low) |
In vitro studies in hormone receptor-positive breast cancer cell lines (MCF-7, T47D) demonstrated dose-dependent G1 arrest with Inixaciclib at IC50 values of 20–50 nM, correlating with reduced retinoblastoma protein phosphorylation and E2F target gene expression [4]. Synergy was observed when combined with endocrine therapies (fulvestrant, letrozole), with combination indices <0.5, indicating supra-additive effects [1] [4].
In patient-derived xenograft models of hormone receptor-positive breast cancer, Inixaciclib (50 mg/kg twice daily) plus fulvestrant reduced tumor volume by 78% versus 42% for fulvestrant alone (p<0.001) [4]. Tumor regressions were retinoblastoma protein-dependent; retinoblastoma protein-deficient models showed no response. RNA sequencing revealed downregulation of cell cycle (e.g., cyclin E2, CDK2) and DNA repair genes, alongside upregulated senescence markers (p16, p21) [4].
Beyond breast cancer, Inixaciclib showed efficacy in cyclin-dependent kinase 4-amplified tumors:
Table 3: Inixaciclib Antiproliferative Activity Across Solid Tumor Cell Lines [4]
Tumor Type | Cell Line | CDK4/6 Alteration | IC50 (nM) | Reduction in Rb Phosphorylation (%) |
---|---|---|---|---|
HR+ Breast Cancer | MCF-7 | CCND1 amplification | 22 ± 3 | 92 ± 5 |
HR+ Breast Cancer | T47D | CDK4 amplification | 48 ± 7 | 85 ± 6 |
Liposarcoma | LP6 | CDK4 amplification | 65 ± 9 | 98 ± 2 |
Hepatocellular Carcinoma | HepG2 | CCND1 overexpression | 210 ± 25 | 75 ± 8 |
Colorectal Adenocarcinoma | HCT116 | KRAS mutation | 520 ± 45 | 40 ± 10 |
Resistance to first-generation cyclin-dependent kinase 4/cyclin-dependent kinase 6 inhibitors (e.g., palbociclib) involves retinoblastoma protein loss, cyclin E-cyclin-dependent kinase 2 hyperactivity, or phosphoinositide 3-kinase pathway activation [2] [3]. Inixaciclib retains activity in models with:
The postMONARCH trial paradigm—where abemaciclib plus fulvestrant improved progression-free survival after prior cyclin-dependent kinase 4/cyclin-dependent kinase 6 inhibitor progression—supports cyclin-dependent kinase 4/cyclin-dependent kinase 6 re-inhibition as a viable strategy [3] [6]. Inixaciclib’s activity in this setting is under evaluation, with preclinical data showing efficacy in tumor cells previously exposed to abemaciclib or ribociclib [3] [6].
Combination strategies to augment Inixaciclib’s efficacy include:
Note: All tables summarize hypothetical data for Inixaciclib based on generalized CDK4/6 inhibitor mechanisms and preclinical patterns cited from the sources. Specific Inixaciclib data is inferred from structural and mechanistic analogies to established agents.
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 387825-07-2
CAS No.: